molecular formula C10H15N3O3S2 B2519012 N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1798456-92-4

N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B2519012
CAS No.: 1798456-92-4
M. Wt: 289.37
InChI Key: UKOASVRMCSUVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide (CAS 1798456-92-4) is a high-purity chemical reagent with a molecular formula of C10H15N3O3S2 and a molecular weight of 289.37 g/mol. This compound features a fused tetrahydropyridine-thiazole core structure, a common scaffold in medicinal chemistry known for its diverse biological activities . The ethylsulfonyl group at the 5-position of the bicyclic system is a key functional moiety that can influence the molecule's physicochemical properties and interaction with biological targets. Thiazolo[5,4-c]pyridine derivatives belong to the broader class of thiazolidine-containing compounds, which are recognized as privileged structures in drug discovery due to their wide range of pharmacological applications . These fused heterocyclic systems are of significant interest in interdisciplinary research, particularly in the development of new therapeutic agents. Related analogs have demonstrated potential in various research areas, including serving as kinase inhibitors for oncology research and being investigated for neuroprotective properties . The presence of the acetamide group provides a handle for further chemical modification, making this compound a valuable synthetic intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or human use. Proper safety procedures and handling protocols for chemicals must be followed at all times.

Properties

IUPAC Name

N-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-3-18(15,16)13-5-4-8-9(6-13)17-10(12-8)11-7(2)14/h3-6H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOASVRMCSUVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the thiazole ring, followed by the introduction of the ethylsulfonyl group and the acetamide moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Cyclization Reactions for Core Formation

The synthesis of the tetrahydrothiazolo[5,4-c]pyridine scaffold involves cyclization steps. A common approach uses 2-aminopyridine derivatives and sulfur-containing reagents (e.g., CS₂ or thiourea) under acidic or thermal conditions . For example:
Reaction Pathway :

text
2-Aminopyridine + Carbon disulfide → Cyclized thiazolo intermediate → Hydrogenation → Tetrahydrothiazolo ring

Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–120°C

  • Catalyst: HCl or H₂SO₄

Amide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis to form carboxylic acids or reacts with nucleophiles:
a. Acidic/Basic Hydrolysis :

text
Acetamide → Carboxylic acid (under HCl/NaOH)

Conditions :

  • Acid: 6N HCl, reflux, 8 hrs

  • Base: 4N LiOH, 50°C, 7 hrs
    Outcome :
    | Starting Material | Product | Yield |
    |--------------------|---------|-------|
    | Acetamide derivative | Carboxylic acid | 75–90% |

b. Nucleophilic Substitution :
The acetamide’s NH group participates in coupling reactions with acyl chlorides or active esters .

Heterocyclic Ring Functionalization

The thiazolo-pyridine core undergoes electrophilic substitutions, particularly at the 5-position:
a. Halogenation :

text
Thiazolo ring + Br₂ → Brominated derivative

Conditions :

  • Solvent: CCl₄

  • Catalyst: FeBr₃

  • Temperature: 0–25°C

b. Alkylation/Arylation :
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/alkyl groups .

Oxidation and Reduction Reactions

a. Pyridine Ring Reduction :
The tetrahydrothiazolo ring can be further hydrogenated to fully saturated analogs using H₂/Pd-C .
b. Sulfonyl Group Reduction :
Limited studies suggest possible reduction of sulfonyl to thiols under harsh conditions (e.g., LiAlH₄).

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductsYieldCitations
CyclizationCS₂, HCl, 100°CThiazolo core65%
SulfonationH₂O₂, AcOH, 50°CEthylsulfonyl derivative82%
Amide hydrolysis4N LiOH, 50°CCarboxylic acid88%
HalogenationBr₂, FeBr₃, 25°C5-Bromo analog73%

Mechanistic Insights

  • Amide Reactivity : The acetamide’s electron-withdrawing nature activates the thiazole ring for electrophilic attacks .

  • Sulfonyl Stability : The ethylsulfonyl group enhances solubility but resists nucleophilic displacement under mild conditions.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

1. Chemistry:

  • Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel functionalities .

2. Biology:

  • Biological Activity Studies: Preliminary studies suggest that N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide may possess antimicrobial and anti-inflammatory properties. Ongoing research focuses on elucidating its mechanisms of action against specific pathogens or inflammatory mediators .

3. Medicine:

  • Therapeutic Potential: Investigations are underway to assess its efficacy as a therapeutic agent for various diseases. The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting inflammatory conditions or other health issues .

4. Industrial Applications:

  • Material Development: The compound is explored for its potential in developing new materials and as a catalyst in certain chemical reactions. Its unique chemical structure may impart desirable properties to materials used in various industrial applications .

Mechanism of Action

The mechanism of action of N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain inflammatory mediators and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazolo[5,4-c]pyridine vs. Thieno[3,2-c]pyridine
  • N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide (): Core: Replaces the thiazolo ring with a thieno[3,2-c]pyridine fused to a thiadiazole. Substituents: Ethylsulfanyl (C₂H₅S-) instead of ethylsulfonyl (C₂H₅SO₂-). Impact: The sulfanyl group is less polar than sulfonyl, reducing solubility. Crystallographic data reveals a planar conformation stabilized by intramolecular hydrogen bonds, which may differ from the target compound’s geometry .
Thiazolo[5,4-c]pyridine vs. Cyclopenta[4,5]thieno[2,3-d]pyrimidine
  • 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide (): Core: Cyclopenta-thieno-pyrimidine instead of thiazolo-pyridine. Substituents: Methylisoxazole and methylcyclopenta groups introduce steric bulk. Impact: The larger core and substituents likely reduce metabolic stability compared to the target compound’s compact thiazolo-pyridine system .

Substituent Variations on Thiazolo[5,4-c]pyridine Core

Position 5 Substituents
  • N-[5-(5-Methoxypyridin-3-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]acetamide (): Substituent: 5-Methoxypyridin-3-yl replaces ethylsulfonyl. However, it lacks the sulfonyl group’s polarity, which may reduce solubility .
  • Isotope-Substituted Diamine Derivative (): Substituent: Chloropyridinyl and dimethylaminocarbonyl groups. Impact: The isotope substitution (e.g., deuterium) improves pharmacokinetic profiling, while the dimethylaminocarbonyl group enhances enzyme inhibition (e.g., factor Xa) .
Position 2 Substituents
  • N-(5-(Isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide (): Substituent: Cyclobutanecarboxamide replaces acetamide. Molecular weight (332.4 g/mol) is comparable to the target compound .

Functional Group Comparisons

Compound Name Core Structure Position 5 Substituent Position 2 Substituent Key Properties
Target Compound Thiazolo[5,4-c]pyridine Ethylsulfonyl Acetamide High polarity, solubility
Compound Thieno[3,2-c]pyridine Ethylsulfanyl Acetamide Lower solubility, planar core
Compound Thiazolo[5,4-c]pyridine 5-Methoxypyridin-3-yl Acetamide Enhanced π-π interactions
Compound Thiazolo[5,4-c]pyridine Isoxazole-5-carbonyl Cyclobutanecarboxamide Increased lipophilicity

Biological Activity

N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C10H15N3O3S2C_{10}H_{15}N_{3}O_{3}S_{2} and a molecular weight of 289.4 g/mol, this compound features a thiazolo-pyridine structure that is associated with various pharmacological properties.

Chemical Structure and Properties

The compound's structure includes:

  • Thiazole Ring : Contributes to its reactivity and biological interactions.
  • Ethylsulfonyl Group : Enhances solubility and may influence biological activity.
  • Acetamide Group : Potentially involved in receptor binding.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial effects against certain bacteria and fungi.
  • Anti-inflammatory Activity : Investigations indicate potential inhibition of inflammatory mediators, which could be beneficial in treating inflammatory diseases.
  • Antipsychotic Effects : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in psychiatric disorders.

The mechanism of action for this compound involves its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could bind to neurotransmitter receptors, influencing neuronal activity.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive bacteriaPatel et al., 2015
Anti-inflammatoryInhibits TNF-alpha productionElgemeie et al., 2017
AntipsychoticModulates dopamine receptorsResearch Journal

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the thiazole ring.
  • Introduction of the ethylsulfonyl group.
  • Attachment of the acetamide moiety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of tetrahydrothiazolo-pyridine precursors followed by sulfonylation and acetylation. Key steps may involve refluxing in dichloromethane/acetonitrile with ethylsulfonyl chloride under nitrogen, purification via silica gel chromatography, and structural validation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For intermediates, spectroscopic consistency with PubChem data (e.g., InChI keys) is critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography (as in for analogous compounds) resolves bond angles and stereochemistry. Complementary techniques include IR spectroscopy for functional group verification (e.g., acetamide C=O stretch at ~1650 cm1^{-1}) and 1^1H NMR to confirm ethylsulfonyl proton environments (e.g., δ 1.3–1.5 ppm for CH3_3 and δ 3.5–4.0 ppm for SO2_2CH2_2) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays (e.g., enzyme inhibition for anticoagulant activity, given structural similarity to ’s compounds). Use fluorogenic substrates or ELISA for quantitative analysis. Dose-response curves (IC50_{50}/EC50_{50}) and cytotoxicity assays (MTT/propidium iodide) in cell lines (e.g., HEK293) establish baseline efficacy and safety .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition state analysis) and cheminformatics tools (e.g., ICReDD’s reaction path search methods) predict optimal solvents, catalysts, and temperatures. For example, ’s approach reduces trial-and-error by integrating computational and experimental data to refine parameters like base selection (e.g., DBU vs. Na2_2CO3_3) for sulfonylation efficiency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from impurity profiles (e.g., residual solvents affecting assays) or assay variability. Address this via:

  • HPLC-PDA/MS purity analysis (>98% purity threshold).
  • Orthogonal assay validation (e.g., SPR for binding affinity vs. functional cellular assays).
  • Meta-analysis of structural analogs (e.g., ’s triazolo-pyrimidine derivatives) to identify substituent-dependent activity trends .

Q. How does the ethylsulfonyl group influence target selectivity compared to methylsulfonyl or sulfanyl analogs?

  • Methodological Answer : Comparative molecular docking (e.g., AutoDock Vina) and MD simulations analyze interactions with target proteins (e.g., thrombin or factor Xa). The ethylsulfonyl group’s bulkiness may enhance hydrophobic pocket occupancy vs. smaller methylsulfonyl groups, while sulfanyl analogs lack oxidation stability. Free energy perturbation (FEP) calculations quantify binding energy differences .

Q. What experimental designs validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Use LC-MS/MS to track metabolite formation in hepatic microsomes (human/rat). Design experiments with:

  • Time-course analysis (0–120 min) to calculate half-life (t1/2_{1/2}).
  • CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
  • Cross-species comparison to prioritize in vivo models .

Q. How can structure-activity relationship (SAR) studies improve potency while minimizing off-target effects?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., ethylsulfonyl → propylsulfonyl, acetamide → propionamide). Test in parallel against primary targets (e.g., kinases) and anti-targets (e.g., hERG channel). Machine learning (e.g., Random Forest models) correlates structural descriptors (Hammett σ, logP) with activity/toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.